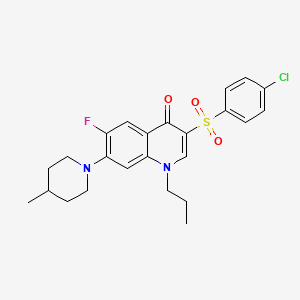

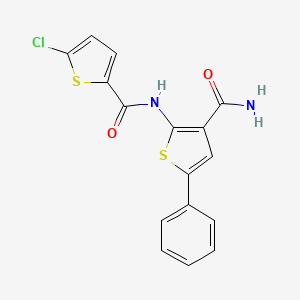

6-CHLORO-3-(4-ETHOXYBENZOYL)-4-(4-FLUOROBENZENESULFONYL)QUINOLINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Chloro(4-fluorophenyl)sulfone is a compound with the molecular formula C6H4ClFO2S .

Synthesis Analysis

Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus .Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, chloro(4-fluorophenyl)sulfone has a molecular formula of C6H4ClFO2S, an average mass of 194.611 Da, and a monoisotopic mass of 193.960449 Da .Wissenschaftliche Forschungsanwendungen

Fluoroquinolone Photosensitization

- Phototoxicity Research : Fluoroquinolones have been studied for their photosensitizing effects, which could shed light on the phototoxic potential of related compounds. Understanding the molecular mechanisms underlying photosensitivity can inform the safe use of photoreactive drugs and the development of compounds with minimized adverse effects related to UV exposure (Ferguson, 1995).

Corrosion Inhibition

- Anticorrosive Applications : Quinoline derivatives are recognized for their effectiveness as corrosion inhibitors. This suggests potential applications of structurally similar compounds in protecting metals from corrosion, emphasizing the significance of molecular design in developing new anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).

Analytical Chemistry

- Chromatography and Detection : The application of related compounds in chromatographic analyses for detecting basic drugs suggests potential research uses in developing analytical methods or as components in complex mixtures requiring separation and identification (Flanagan, Harvey, & Spencer, 2001).

Environmental Science

- Degradation of Polyfluoroalkyl Chemicals : Studies on the microbial degradation of polyfluoroalkyl chemicals, including their transformation into perfluoroalkyl acids, could inform environmental fate and biodegradation research related to similar fluorinated compounds (Liu & Avendaño, 2013).

Fluorescent Chemosensors

- Sensing Applications : The development of fluorescent chemosensors based on compounds with specific functional groups, such as 4-methyl-2,6-diformylphenol, indicates potential research avenues in creating sensors for detecting ions, molecules, or environmental pollutants (Roy, 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

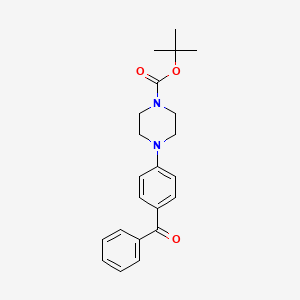

IUPAC Name |

[6-chloro-4-(4-fluorophenyl)sulfonylquinolin-3-yl]-(4-ethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17ClFNO4S/c1-2-31-18-8-3-15(4-9-18)23(28)21-14-27-22-12-5-16(25)13-20(22)24(21)32(29,30)19-10-6-17(26)7-11-19/h3-14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEUECBLZAPGBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(sec-butyl)phenyl]-2-(4-phenylpiperazino)acetamide](/img/structure/B2942472.png)

![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)

![N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2942475.png)

![6-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2942476.png)

![N-(Cyanomethyl)-2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B2942483.png)

![1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one](/img/structure/B2942491.png)